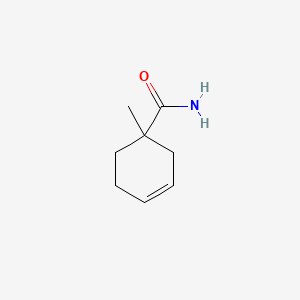

1-methylcyclohex-3-ene-1-carboxamide

Description

BenchChem offers high-quality 1-methylcyclohex-3-ene-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methylcyclohex-3-ene-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-8(7(9)10)5-3-2-4-6-8/h2-3H,4-6H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTVNOWJTFRSSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60989089 | |

| Record name | 1-Methylcyclohex-3-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69352-89-2 | |

| Record name | 3-Cyclohexene-1-carboxamide, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclohex-3-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-methylcyclohex-3-ene-1-carboxamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-methylcyclohex-3-ene-1-carboxamide, a valuable building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It delves into the strategic considerations for the synthesis, focusing on a robust two-step approach commencing with a Diels-Alder reaction to construct the core carbocyclic framework, followed by amidation of the resulting carboxylic acid. This document emphasizes the rationale behind methodological choices, provides detailed, actionable protocols, and is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance and Synthetic Overview

1-methylcyclohex-3-ene-1-carboxamide possesses a unique three-dimensional structure combining a chiral quaternary center and a reactive alkene functionality, making it an attractive scaffold for the synthesis of complex molecular architectures. Its derivatives have potential applications in the development of novel therapeutic agents.

The synthesis of this target molecule is most efficiently approached through a convergent strategy that first establishes the cyclohexene ring system with the desired substitution pattern, followed by the installation of the carboxamide group. This guide will focus on the most prominent and reliable synthetic route: the [4+2] cycloaddition (Diels-Alder reaction) of isoprene with methacrylic acid, followed by the conversion of the resultant carboxylic acid to the primary amide.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of 1-methylcyclohex-3-ene-1-carboxamide reveals a logical disconnection at the amide bond, leading back to 1-methylcyclohex-3-ene-1-carboxylic acid and an ammonia equivalent. The cyclic carboxylic acid, in turn, can be disconnected via a Diels-Alder reaction into isoprene (the diene) and methacrylic acid (the dienophile). This two-step approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the high efficiency and predictability of the Diels-Alder reaction for forming six-membered rings.

Caption: Retrosynthetic analysis of 1-methylcyclohex-3-ene-1-carboxamide.

Synthesis of the Carboxylic Acid Precursor: The Diels-Alder Reaction

The cornerstone of this synthesis is the [4+2] cycloaddition between isoprene and methacrylic acid.[1] This reaction is a pericyclic process that forms the cyclohexene ring in a single, concerted step.[2][3] The regioselectivity of this reaction is a critical consideration. The methyl group on isoprene (an electron-donating group) and the carboxylic acid group on methacrylic acid (an electron-withdrawing group) direct the cycloaddition to favor the "para" product, which is the desired 1-methylcyclohex-3-ene-1-carboxylic acid.

Mechanistic Considerations

The Diels-Alder reaction proceeds through a cyclic transition state involving the overlap of the π-orbitals of the diene and the dienophile. The reaction is thermally allowed and typically accelerated by heat. The use of a high-boiling solvent is often employed to achieve the necessary reaction temperatures.[4]

Caption: Diels-Alder reaction for the synthesis of the carboxylic acid precursor.

Experimental Protocol: Synthesis of 1-methylcyclohex-3-ene-1-carboxylic Acid

This protocol is adapted from established procedures for similar Diels-Alder reactions.[2][4]

Materials and Equipment:

-

Isoprene

-

Methacrylic acid

-

Xylene (high-boiling solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methacrylic acid (1.0 equivalent) and a slight excess of isoprene (1.2 equivalents). Add xylene as the solvent (approximately 2-3 mL per gram of methacrylic acid).

-

Reaction Conditions: Heat the mixture to reflux (approximately 140-144 °C for xylene) with vigorous stirring.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the xylene under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 1-methylcyclohex-3-ene-1-carboxylic acid, can be purified by vacuum distillation or by recrystallization from a suitable solvent system such as hexanes.

| Parameter | Value | Reference |

| Isoprene | 1.2 equivalents | Adapted from[4] |

| Methacrylic Acid | 1.0 equivalent | Adapted from[4] |

| Solvent | Xylene | [4] |

| Temperature | Reflux (~140-144 °C) | [4] |

| Reaction Time | 4-6 hours | Estimated |

Conversion of Carboxylic Acid to Amide

The final step in the synthesis is the conversion of 1-methylcyclohex-3-ene-1-carboxylic acid to 1-methylcyclohex-3-ene-1-carboxamide. Two primary, reliable methods are presented here: the acyl chloride route and the direct coupling method.

Method A: The Acyl Chloride Pathway

This classic and robust method involves a two-step process: first, the activation of the carboxylic acid by converting it to the more reactive acyl chloride, followed by the reaction of the acyl chloride with ammonia.[5]

The conversion of the carboxylic acid to the acyl chloride can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) or oxalyl chloride being common choices.[6]

Experimental Protocol:

-

Reaction Setup: In a fume hood, place the purified 1-methylcyclohex-3-ene-1-carboxylic acid (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Reaction: Add thionyl chloride (1.5 equivalents) dropwise to the carboxylic acid at room temperature. After the addition is complete, gently heat the mixture to reflux for 1-2 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.

-

Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude 1-methylcyclohex-3-ene-1-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

The highly reactive acyl chloride readily reacts with ammonia to form the desired amide.[7]

Experimental Protocol:

-

Reaction Setup: In a separate flask, prepare a concentrated solution of aqueous ammonia. Cool this solution in an ice bath.

-

Reaction: Slowly add the crude 1-methylcyclohex-3-ene-1-carbonyl chloride dropwise to the cold, stirred ammonia solution. A white precipitate of the amide will form.

-

Work-up and Purification: After the addition is complete, continue stirring for an additional 30 minutes. Collect the solid product by vacuum filtration, wash it with cold water, and then with a small amount of cold diethyl ether. The crude 1-methylcyclohex-3-ene-1-carboxamide can be further purified by recrystallization from a suitable solvent such as ethyl acetate/hexanes.[8]

Caption: Acyl chloride pathway for the synthesis of the target amide.

Method B: Direct Amide Coupling

Modern synthetic chemistry often favors direct coupling methods, which avoid the isolation of highly reactive intermediates like acyl chlorides. Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[9] The reaction often includes an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[10]

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia to form the amide bond. HOBt can react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, leading to higher yields and purity of the final product.[10]

This protocol is based on standard EDC/HOBt coupling procedures.[10][11][12]

Materials and Equipment:

-

1-methylcyclohex-3-ene-1-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Ammonium chloride

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: To a solution of 1-methylcyclohex-3-ene-1-carboxylic acid (1.0 equivalent), ammonium chloride (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF, add DIPEA (2.5 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Activation and Coupling: Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-methylcyclohex-3-ene-1-carboxamide.[8]

| Parameter | Value | Reference |

| Carboxylic Acid | 1.0 equivalent | [10] |

| Ammonium Chloride | 1.2 equivalents | Adapted |

| EDC·HCl | 1.2 equivalents | [11] |

| HOBt | 1.2 equivalents | [10] |

| Base (DIPEA) | 2.5 equivalents | Adapted from[10] |

| Solvent | Anhydrous DMF or DCM | [5] |

| Temperature | 0 °C to room temperature | [11] |

| Reaction Time | 12-24 hours | Estimated |

Conclusion

This guide has detailed two robust and scientifically validated synthetic routes to 1-methylcyclohex-3-ene-1-carboxamide. The Diels-Alder approach to the carboxylic acid precursor is a highly efficient method for constructing the core carbocyclic structure. For the subsequent amidation, the choice between the acyl chloride pathway and direct EDC coupling will depend on factors such as scale, available reagents, and desired purity. Both methods, when executed with care and precision, provide reliable access to this important synthetic building block. The provided protocols, supported by mechanistic insights and key literature references, offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

References

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Retrieved from [Link]

- Mirzayeva, G. A., & Eyvazova, Sh. M. (2025). Synthesis of Cyclohex-3-en(ane)-, 1-Methylcyclohex-3-en(ane)-, and 5-Alkylphenyl-substituted Dodecacarboxylic Acids. Russian Journal of Organic Chemistry, 61(2), 212–216.

-

ResearchGate. (n.d.). Diels–Alder reactions of isoprene (1) and acrylic acid (2). Retrieved from [Link]

- Kim, J., et al. (2024). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. Molecules, 29(10), 2268.

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Google Patents. (n.d.). US4433194A - Purification of cyclohexane.

- Stepanenko, V., et al. (2016). Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. Tetrahedron Letters, 57(15), 1715-1717.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Web.pdx.edu. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

- Reddy, K. L., et al. (2008). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 49(43), 6272-6275.

- Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.

-

Radboud University. (n.d.). THE DIELS ALDER/RETRO-DIELS ALDER CONCEPT ON SOLID SUPPORT. Retrieved from [Link]

-

YouTube. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. [Video]. Retrieved from [Link]

- Barma, D. K., et al. (2003). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 44(43), 8251-8254.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Amide Synthesis [fishersci.dk]

- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Chemical Properties of N-methylcyclohex-3-ene-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylcyclohex-3-ene-1-carboxamide, a substituted cyclic amide, represents a valuable molecular scaffold in synthetic organic chemistry. Its unique combination of a conformationally flexible cyclohexene ring, a reactive alkene functionality, and a polar amide group makes it an intriguing building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization, offering insights for its application in research and development.

Physicochemical Properties

N-methylcyclohex-3-ene-1-carboxamide is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol .[1] It is identified by the CAS Registry Number 54385-24-9.[1] While detailed experimental data on its physical properties such as melting and boiling points are not extensively reported in publicly available literature, its structural analogues suggest it is likely a high-boiling liquid or a low-melting solid at standard conditions.

| Property | Value | Source |

| Molecular Formula | C8H13NO | [1] |

| Molecular Weight | 139.19 g/mol | [1] |

| CAS Number | 54385-24-9 | [1] |

| IUPAC Name | N-methylcyclohex-3-ene-1-carboxamide | [1] |

Synthesis of N-methylcyclohex-3-ene-1-carboxamide

The synthesis of N-methylcyclohex-3-ene-1-carboxamide can be logically approached through a two-step process, beginning with the well-established Diels-Alder reaction to form the cyclohexene ring system, followed by amidation.

Part 1: Synthesis of the Cyclohexene Carboxylic Acid Precursor via Diels-Alder Reaction

The foundational cyclohexene ring is efficiently constructed via a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. This reaction involves the combination of a conjugated diene and a dienophile. For the parent cyclohex-3-ene-1-carboxylic acid, the reaction between 1,3-butadiene and acrylic acid serves as a direct and atom-economical route.

Caption: Diels-Alder reaction for the synthesis of the carboxylic acid precursor.

Experimental Protocol: Synthesis of Cyclohex-3-ene-1-carboxylic acid

-

Reaction Setup: In a high-pressure reaction vessel, combine 1,3-butadiene and acrylic acid in a suitable solvent, such as toluene. The use of a Lewis acid catalyst can enhance the reaction rate and stereoselectivity.

-

Reaction Conditions: Heat the mixture under pressure. The specific temperature and pressure will depend on the scale and solvent used, but typically range from 100-150 °C.

-

Work-up and Purification: After the reaction is complete, cool the vessel and remove the solvent under reduced pressure. The resulting crude cyclohex-3-ene-1-carboxylic acid can be purified by distillation or recrystallization.

Part 2: Amidation to Yield N-methylcyclohex-3-ene-1-carboxamide

The conversion of the carboxylic acid to the corresponding N-methylamide is a standard transformation in organic synthesis. A common and efficient method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with methylamine.[2]

Caption: Amidation of the acid chloride with methylamine.

Experimental Protocol: Synthesis of N-methylcyclohex-3-ene-1-carboxamide

-

Formation of the Acid Chloride: Treat cyclohex-3-ene-1-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The reaction is typically performed at room temperature.

-

Amidation: In a separate flask, dissolve methylamine in an inert solvent. Cool the solution in an ice bath. Slowly add the freshly prepared cyclohex-3-ene-1-carbonyl chloride to the methylamine solution. The reaction is exothermic and should be controlled by slow addition. An excess of methylamine or the addition of a non-nucleophilic base (e.g., triethylamine) is necessary to neutralize the HCl byproduct.[3]

-

Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or distillation.

Spectroscopic Characterization

Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Olefinic protons (HC=CH) signal in the range of 5.5-6.0 ppm. - A singlet for the N-methyl protons (N-CH₃) around 2.7-2.9 ppm. - A multiplet for the methine proton attached to the carbonyl group (CH-C=O). - Complex multiplets for the allylic and aliphatic ring protons. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal in the range of 170-175 ppm. - Olefinic carbons (C=C) signals around 120-130 ppm. - N-methyl carbon (N-CH₃) signal around 26 ppm. - Signals for the aliphatic ring carbons. |

| IR Spectroscopy | - A strong C=O stretch for the amide at approximately 1640-1680 cm⁻¹. - An N-H stretch (if a secondary amide) around 3300 cm⁻¹, which would be absent in a tertiary amide. For a secondary amide like this, an N-H bend is also expected around 1550 cm⁻¹. - A C=C stretch for the alkene at approximately 1640-1660 cm⁻¹. - C-H stretches for sp² and sp³ hybridized carbons. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (139.19 m/z). - Characteristic fragmentation patterns involving the loss of the amide side chain and fragmentation of the cyclohexene ring. |

Reactivity and Synthetic Applications

N-methylcyclohex-3-ene-1-carboxamide is a versatile synthetic intermediate due to the presence of two key reactive sites: the carbon-carbon double bond and the amide functionality.

Reactions of the Alkene

The double bond in the cyclohexene ring can undergo a variety of typical alkene reactions, including:

-

Electrophilic Addition: Reactions with halogens (e.g., Br₂), hydrohalic acids (e.g., HBr), and water (in the presence of an acid catalyst) will lead to the formation of addition products.

-

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will yield the corresponding epoxide.

-

Hydrogenation: Catalytic hydrogenation will reduce the double bond to afford N-methylcyclohexanecarboxamide.

Interestingly, studies on derivatives of cyclohex-3-ene-1-carboxamide have shown that these reactions can lead to intriguing molecular rearrangements. For example, bromination and epoxidation of 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide can result in the formation of substituted bicyclic lactones.[4] This suggests that the amide and other substituents on the ring can participate in the reaction mechanism, leading to complex and synthetically useful products.[4]

Caption: Key reactions involving the alkene functionality.

Reactions of the Amide Group

The amide functionality is relatively stable but can undergo reactions under specific conditions:

-

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid and methylamine under acidic or basic conditions with heating.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, N-methyl(cyclohex-3-en-1-yl)methanamine.

The presence of both the alkene and the amide allows for the potential for tandem or sequential reactions to build molecular complexity rapidly.

Potential Applications and Biological Relevance

While N-methylcyclohex-3-ene-1-carboxamide itself is primarily a synthetic intermediate, the cyclohexene carboxamide scaffold is found in molecules with diverse biological activities. For instance, some N-substituted cyclohexene carboxamides have been investigated as synthetic cannabinoids.[5] It is crucial to note that the biological activity is highly dependent on the specific substitution pattern. The core structure also serves as a precursor for carbasugars, which are of interest as potential glycosidase inhibitors for the treatment of diseases like diabetes and viral infections.[4]

Conclusion

N-methylcyclohex-3-ene-1-carboxamide is a valuable and versatile building block in organic synthesis. Its synthesis is accessible through well-established methodologies, and its dual functionality allows for a wide range of chemical transformations. The propensity for its derivatives to undergo interesting rearrangements opens up avenues for the creation of novel and complex molecular architectures. For researchers and drug development professionals, this compound and its analogues offer a promising platform for the exploration of new chemical space and the development of new therapeutic agents.

References

-

Synthesis of Cyclohex-3-en(ane)-, 1-Methylcyclohex-3-en(ane)-, and 5-Alkylphenyl-substituted Dodecacarboxylic Acids - ResearchGate. Available at: [Link]

-

Diels-Alder Reaction - Utah Tech University. Available at: [Link]

-

Stereospecific Synthesis of Cyclohexenone Acids by[6][6]-Sigmatropic Rearrangement Route | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

1-amino-n-methylcyclohexane-1-carboxamide hydrochloride (C8H16N2O) - PubChem. Available at: [Link]

-

Diels-Alder Reaction-For the preparation of cyclohexene | PDF - Slideshare. Available at: [Link]

-

Amide formation from carboxylic acid derivatives. (video) - Khan Academy. Available at: [Link]

-

Synthesis of amides from carboxylic acids - Química Organica.org. Available at: [Link]

-

Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones | ACS Omega - ACS Publications. Available at: [Link]

-

3-Methylcyclohex-3-ene-1-carboxylic acid | C8H12O2 | CID 12616831 - PubChem. Available at: [Link]

-

N-Methylcyclohexanecarboxamide | C8H15NO | CID 3343827 - PubChem. Available at: [Link]

-

Methyl 1-methylcyclohex-3-ene-1-carboxylate | C9H14O2 | CID 110867 - PubChem. Available at: [Link]

-

3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester - PubChem. Available at: [Link]

-

N-methylcyclohex-3-ene-1-carboxamide | C8H13NO | CID 2780388 - PubChem. Available at: [Link]

-

(PDF) Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction - ResearchGate. Available at: [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

-

Synthesis of some cyclohexene derivatives by Diels-Alder reaction. Available at: [Link]

-

Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. Available at: [Link]

-

24.3: Synthesis of Amides - Chemistry LibreTexts. Available at: [Link]

-

Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Available at: [Link]

-

5-Methylcyclohex-3-ene-1-carboxylic acid | C8H12O2 | CID 14572584 - PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-methylcyclohex-3-ene-1-carboxamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-methylcyclohex-3-ene-1-carboxamide, a valuable building block in medicinal chemistry and drug development. The primary focus is on a robust and efficient two-step synthesis commencing with a Diels-Alder reaction, followed by amidation. This document delves into the selection of starting materials, detailed experimental protocols, mechanistic insights, and characterization of the target molecule and its key intermediate. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important scaffold.

Introduction and Retrosynthetic Analysis

1-methylcyclohex-3-ene-1-carboxamide is a cyclic amide possessing a chiral center and a reactive alkene functionality, making it an attractive starting point for the synthesis of more complex molecular architectures. A logical retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the amide bond, leading back to 1-methylcyclohex-3-enecarboxylic acid and ammonia. The cyclohexene ring, with its characteristic substitution pattern, strongly suggests a Diels-Alder cycloaddition as the key bond-forming reaction. This leads to readily available and commercially viable starting materials: a substituted diene and a dienophile.

Caption: Retrosynthetic analysis of 1-methylcyclohex-3-ene-1-carboxamide.

This retrosynthetic approach forms the basis of the primary synthetic route detailed in this guide.

Primary Synthetic Route: Diels-Alder Cycloaddition and Amidation

The most efficient and well-documented pathway to 1-methylcyclohex-3-ene-1-carboxamide involves a two-step process:

-

[4+2] Cycloaddition (Diels-Alder Reaction): Synthesis of 1-methylcyclohex-3-enecarboxylic acid from isoprene and acrylic acid.

-

Amidation: Conversion of the resulting carboxylic acid to the target primary amide.

Step 1: Synthesis of 1-methylcyclohex-3-enecarboxylic acid via Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. In this case, the reaction occurs between a conjugated diene (isoprene) and a dienophile (acrylic acid).

Caption: The Diels-Alder reaction between isoprene and acrylic acid.

Causality of Experimental Choices:

-

Reactants: Isoprene is an inexpensive and readily available diene. Acrylic acid is a suitable dienophile due to the electron-withdrawing nature of the carboxylic acid group, which activates the double bond for cycloaddition.

-

Regioselectivity: The reaction between isoprene and acrylic acid can theoretically yield two regioisomers: 1-methylcyclohex-3-enecarboxylic acid and 4-methylcyclohex-3-enecarboxylic acid. The formation of the 1-methyl isomer is generally favored due to the electronic effects of the methyl group on the diene, which directs the "para" addition.[1] The most electron-rich carbon of the diene reacts with the most electron-deficient carbon of the dienophile.[2]

-

Solvent and Temperature: The reaction is typically carried out in a non-polar aromatic solvent such as toluene or xylene at elevated temperatures (room temperature to 200°C) to ensure a reasonable reaction rate.[3]

Experimental Protocol: Synthesis of 1-methylcyclohex-3-enecarboxylic acid

-

Materials:

-

Isoprene

-

Acrylic acid

-

Toluene

-

Hydroquinone (as a polymerization inhibitor)

-

-

Procedure:

-

To a high-pressure reactor, add toluene, acrylic acid, and a small amount of hydroquinone.

-

Cool the reactor and add liquefied isoprene.

-

Seal the reactor and heat to a temperature between 100-200°C with stirring for several hours.

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, cool the reactor to room temperature and carefully vent any excess pressure.

-

The crude product can be purified by vacuum distillation.

-

Table 1: Physical and Spectral Data for 1-methylcyclohex-3-enecarboxylic acid

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₂ | [4] |

| Molecular Weight | 140.18 g/mol | [4] |

| CAS Number | 54385-25-0 | [4] |

| Appearance | Not specified | |

| ¹³C NMR | Data available in spectral databases | [4] |

Step 2: Amidation of 1-methylcyclohex-3-enecarboxylic acid

The conversion of a carboxylic acid to a primary amide can be achieved through several methods. A common and effective approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia. Alternatively, direct amidation can be performed using a coupling agent.

Method A: Via Acyl Chloride

This two-step process involves the initial formation of the more reactive acyl chloride, which readily reacts with ammonia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction - Google Patents [patents.google.com]

- 4. 3-Methylcyclohex-3-ene-1-carboxylic acid | C8H12O2 | CID 12616831 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methylcyclohex-3-ene-1-carboxamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methylcyclohex-3-ene-1-carboxamide, a substituted cyclohexene derivative with potential applications in medicinal chemistry and drug development. The guide details the systematic IUPAC nomenclature, outlines a plausible synthetic pathway via a Diels-Alder reaction followed by amidation, and discusses its physicochemical properties. Furthermore, it explores the known biological activities of related cyclohexene carboxamide scaffolds, suggesting potential therapeutic avenues for the title compound in areas such as antimicrobial, anti-inflammatory, and anticancer research. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this and similar molecular entities.

IUPAC Nomenclature and Structural Elucidation

The precise and unambiguous naming of a chemical compound is fundamental for scientific communication. The structure of 1-methylcyclohex-3-ene-1-carboxamide dictates its systematic IUPAC name based on a set of established rules.

The core of the molecule is a six-membered carbon ring containing a double bond, which identifies it as a cyclohexene . The principal functional group is the carboxamide (-CONH2), which is given the highest priority for numbering. Therefore, the carbon atom to which the carboxamide group is attached is designated as position 1.

The numbering of the ring proceeds in a direction that assigns the lowest possible locant to the double bond. In this case, the double bond is between carbons 3 and 4, hence the "-3-ene" suffix. Finally, a methyl group (-CH3) is present as a substituent on the same carbon as the carboxamide group, which is position 1.

Combining these elements results in the unequivocal IUPAC name: 1-methylcyclohex-3-ene-1-carboxamide .

Structural Breakdown for IUPAC Nomenclature:

-

Parent Ring: Cyclohexene

-

Principal Functional Group: Carboxamide (at position 1)

-

Unsaturation: A double bond starting at position 3 ("-3-ene")

-

Substituent: A methyl group at position 1 ("1-methyl")

Synthesis of 1-Methylcyclohex-3-ene-1-carboxamide

The synthesis of 1-methylcyclohex-3-ene-1-carboxamide can be logically approached through a two-step process: the formation of the cyclohexene ring system via a Diels-Alder reaction, followed by the conversion of a carboxylic acid intermediate to the final primary amide.

Step 1: Diels-Alder Cycloaddition for 1-Methyl-3-cyclohexene-1-carboxylic Acid

The Diels-Alder reaction is a powerful and atom-economical method for the formation of six-membered rings.[1] It involves the [4+2] cycloaddition of a conjugated diene and a dienophile.[2] For the synthesis of the precursor, 1-methyl-3-cyclohexene-1-carboxylic acid, isoprene (2-methyl-1,3-butadiene) serves as the diene, and acrylic acid acts as the dienophile.[1] The reaction between isoprene and methyl acrylate has been investigated over various zeolite catalysts, suggesting that heterogeneous catalysis can be employed to enhance productivity.[3]

Experimental Protocol: Synthesis of 1-Methyl-3-cyclohexene-1-carboxylic Acid

This is a representative protocol based on known Diels-Alder reactions of similar substrates.

-

Reaction Setup: In a high-pressure reaction vessel, combine isoprene and acrylic acid in a suitable solvent, such as toluene or xylene.[4] A molar excess of the more volatile component (isoprene) may be used to drive the reaction.

-

Catalyst (Optional): A Lewis acid catalyst can be added to improve the reaction rate and selectivity.

-

Reaction Conditions: Heat the mixture to a temperature between 100 °C and 200 °C.[4] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure 1-methyl-3-cyclohexene-1-carboxylic acid.

Step 2: Amidation of 1-Methyl-3-cyclohexene-1-carboxylic Acid

The conversion of the carboxylic acid to the primary amide is a standard organic transformation. A common and effective method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.[5]

Experimental Protocol: Synthesis of 1-Methylcyclohex-3-ene-1-carboxamide

This is a generalized protocol for the amidation of a carboxylic acid.

-

Activation of Carboxylic Acid: To a solution of 1-methyl-3-cyclohexene-1-carboxylic acid in an inert solvent (e.g., dichloromethane or diethyl ether), add an activating agent such as thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0 °C.[5] The reaction is typically stirred at room temperature until the evolution of gas ceases.

-

Removal of Excess Reagent: The solvent and excess activating agent are removed under reduced pressure to yield the crude acyl chloride.

-

Amidation: The crude acyl chloride is dissolved in a fresh portion of an inert solvent and cooled to 0 °C. An excess of aqueous or gaseous ammonia is then added to the solution.[5] The reaction mixture is stirred until completion, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The resulting crude product can be purified by recrystallization or column chromatography to afford 1-methylcyclohex-3-ene-1-carboxamide.

Physicochemical Properties and Characterization

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C₈H₁₃NO | Based on structural formula |

| Molecular Weight | 139.19 g/mol | Calculated from the molecular formula[6] |

| Appearance | Likely a white to off-white solid | Typical for small molecule amides |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane | Presence of polar amide group and nonpolar hydrocarbon backbone |

| ¹H NMR | Expected signals for: vinylic protons (~5.5-6.0 ppm), allylic protons, aliphatic ring protons, methyl protons, and amide protons (broad singlet) | Standard chemical shift ranges for these functional groups |

| ¹³C NMR | Expected signals for: carbonyl carbon (~170-180 ppm), vinylic carbons (~120-140 ppm), quaternary carbon, and aliphatic carbons | Standard chemical shift ranges for these carbon environments |

| IR Spectroscopy | Characteristic peaks for: N-H stretching (two bands for primary amide, ~3350 and 3180 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C=C stretching (~1640 cm⁻¹) | Characteristic vibrational frequencies of functional groups |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 139.10 | Corresponding to the molecular weight |

Potential Biological Activities and Therapeutic Applications

The cyclohexene carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the specific pharmacological profile of 1-methylcyclohex-3-ene-1-carboxamide has not been extensively reported, the activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.

Antimicrobial Activity

Cyclohexane and its derivatives have been explored as potential antimicrobial agents.[7] The presence of both a lipophilic cyclohexene ring and a hydrogen-bonding carboxamide group in 1-methylcyclohex-3-ene-1-carboxamide suggests it may possess antibacterial or antifungal properties. The lipophilic character could facilitate membrane disruption, while the amide functionality could interact with microbial enzymes or other cellular targets.

Anti-inflammatory and Analgesic Properties

Derivatives of cyclohexene have been shown to possess anti-inflammatory and analgesic effects.[8] Some compounds with this scaffold have been found to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[9] The mechanism of action may also involve the modulation of pro-inflammatory cytokines.[8]

Anticancer Potential

Numerous compounds containing the cyclohexene moiety have been synthesized and evaluated for their antitumor activity.[10] The rigid conformation of the cyclohexene ring can be advantageous for binding to specific protein targets. The carboxamide group is also a common feature in many anticancer drugs, contributing to target binding through hydrogen bonding.

Conclusion and Future Directions

1-Methylcyclohex-3-ene-1-carboxamide is a readily accessible molecule with a promising scaffold for drug discovery. This guide has provided a comprehensive overview of its nomenclature, a plausible and efficient synthetic route, and a discussion of its potential physicochemical and biological properties based on the current understanding of related compounds.

Future research should focus on the following areas:

-

Optimization of Synthesis: Development and optimization of a scalable and high-yielding synthesis protocol for 1-methylcyclohex-3-ene-1-carboxamide.

-

Full Characterization: Detailed spectroscopic and crystallographic analysis to confirm its structure and stereochemistry.

-

Biological Screening: Comprehensive in vitro and in vivo screening to evaluate its activity in antimicrobial, anti-inflammatory, and anticancer assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to establish clear structure-activity relationships, which will guide the design of more potent and selective drug candidates.

By systematically exploring the chemistry and biology of 1-methylcyclohex-3-ene-1-carboxamide, the scientific community can unlock its full therapeutic potential.

References

- Indo American Journal of Pharmaceutical Research. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride.

-

PubChem. (n.d.). N-methylcyclohex-3-ene-1-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

-

CABI Digital Library. (n.d.). Cyclohexane and its functionally substituted derivatives. Retrieved from [Link]

-

PubMed. (2018). Diels-Alder Reaction between Isoprene and Methyl Acrylate over Different Zeolites: Influence of Pore Topology and Acidity. Retrieved from [Link]

-

ResearchGate. (n.d.). Diels–Alder reactions of isoprene (1) and acrylic acid (2). Retrieved from [Link]

-

Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

-

National Institutes of Health. (2024). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Diels–Alder reactions of myrcene using intensified continuous-flow reactors. Retrieved from [Link]

- Google Patents. (n.d.). A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction.

-

Study.com. (n.d.). An amide is formed from a carboxylic acid by a reaction with. Retrieved from [Link]

-

National Institutes of Health. (2014). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct Preparation of Primary Amides by Reaction of Carboxylic Acids and Ammonia in Alcohols Using DMT-MM. Retrieved from [Link]

-

Khan Academy. (n.d.). Diels-Alder reaction. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Khan Academy [khanacademy.org]

- 3. Diels-Alder Reaction between Isoprene and Methyl Acrylate over Different Zeolites: Influence of Pore Topology and Acidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction - Google Patents [patents.google.com]

- 5. homework.study.com [homework.study.com]

- 6. N-methylcyclohex-3-ene-1-carboxamide | C8H13NO | CID 2780388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US4642387A - Process for the production of 3-cyclohexene-1-carboxaldehyde - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. 1-Methyl-3-cyclohexene-1-carbaldehyde | C8H12O | CID 565407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Amide synthesis by acylation [organic-chemistry.org]

A Prospective Analysis of 1-Methylcyclohex-3-ene-1-carboxamide: A Scaffold for Innovation in Medicinal Chemistry, Chemical Biology, and Materials Science

Abstract: 1-Methylcyclohex-3-ene-1-carboxamide stands as a largely unexplored chemical entity. Its unique structural architecture, featuring a chiral quaternary center, a reactive alkene within a cyclohexene ring, and a versatile carboxamide moiety, presents a compelling scaffold for novel scientific investigation. This guide delineates a forward-looking research strategy, proposing potential applications for this molecule across three key scientific domains: medicinal chemistry, chemical biology, and polymer science. By leveraging established synthetic methodologies and screening protocols, we outline a comprehensive roadmap for synthesizing, characterizing, and evaluating this compound and its derivatives, thereby unlocking its latent potential for therapeutic, diagnostic, and materials applications.

Part 1: Foundational Synthesis and Structural Analysis

The journey into the potential of 1-methylcyclohex-3-ene-1-carboxamide begins with its creation. As no established synthesis is readily available in the literature, a robust and scalable synthetic route is paramount. A logical approach is a [4+2] cycloaddition, commonly known as the Diels-Alder reaction, which is a powerful tool for forming six-membered rings.[1][2]

Proposed Synthetic Pathway

The proposed synthesis leverages the Diels-Alder reaction between isoprene (a conjugated diene) and methacrylamide (a dienophile).[3] This reaction directly constructs the core cyclohexene ring and installs the necessary methyl and carboxamide groups at the C1 position.

Reaction Scheme: Isoprene + Methacrylamide → 1-Methylcyclohex-3-ene-1-carboxamide

This reaction is advantageous due to the commercial availability and low cost of the starting materials. The concerted nature of the Diels-Alder reaction offers potential for stereochemical control, which is crucial for future pharmacological studies.[1]

Caption: Proposed Diels-Alder synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a high-pressure reaction vessel, add methacrylamide (1.0 eq) and a suitable solvent such as toluene.

-

Addition of Diene: Add isoprene (1.2 eq).

-

Heating: Seal the vessel and heat to 150-180 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 1-methylcyclohex-3-ene-1-carboxamide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Exploration in Medicinal Chemistry

The structural motifs within 1-methylcyclohex-3-ene-1-carboxamide are prevalent in numerous biologically active compounds. The cyclohexene scaffold is found in various natural products and synthetic drugs with activities ranging from anti-inflammatory to antimicrobial.[4][5][6] The carboxamide group is a cornerstone of medicinal chemistry, known for its ability to form key hydrogen bonds with biological targets and its presence in drugs targeting a wide array of diseases.[7][8][9]

Hypothesized Biological Targets and Therapeutic Areas

Based on its structure, we hypothesize that this compound could exhibit activity in several areas:

-

Anti-inflammatory: Many carboxamide-containing molecules show significant anti-inflammatory properties.[7]

-

Anticancer: The rigid cyclohexene scaffold can be optimized to fit into the binding pockets of kinases or other cancer-related proteins.[10]

-

Neurological Disorders: The tertiary amide and lipophilic core are features often found in centrally active agents.

-

Infectious Diseases: Carboxamides have been investigated as antibacterial and anti-parasitic agents.[9][11]

Proposed Biological Screening Workflow

A tiered screening approach is recommended to efficiently evaluate the biological potential of the synthesized compound.

Caption: A tiered workflow for biological screening and hit validation.

Protocol: High-Throughput Screening (HTS)

-

Compound Preparation: Prepare a 10 mM stock solution of 1-methylcyclohex-3-ene-1-carboxamide in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Using automated liquid handlers, dispense the compound into 384-well microtiter plates to a final concentration of 10 µM.[12] Include appropriate positive and negative controls.

-

Target Panels: Screen against a diverse set of commercially available panels, such as:

-

A kinase panel (e.g., KinomeScan)

-

A G-protein coupled receptor (GPCR) panel

-

An ion channel panel

-

-

Assay Execution: Perform the biochemical or cell-based assays according to established protocols for each panel.[12][13]

-

Data Acquisition: Read the plates using a suitable plate reader (e.g., measuring fluorescence, luminescence, or absorbance).

-

Hit Identification: Identify "hits" as compounds that exhibit a statistically significant effect (e.g., >50% inhibition or activation) compared to controls.[14]

Illustrative Data Presentation

Should the primary screen yield hits, the data would be processed to determine potency (IC50). This data can be effectively summarized in a table.

Table 1: Illustrative IC50 Data for Hypothetical Kinase Hits

| Kinase Target | IC50 (µM) |

|---|---|

| Kinase A | 2.5 |

| Kinase B | 15.7 |

| Kinase C | > 50 |

Part 3: Applications as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems.[15] The structure of 1-methylcyclohex-3-ene-1-carboxamide is an excellent starting point for creating such tools. By appending functional handles, we can create derivatives for target identification and visualization.[16][17]

Design of Chemical Probes

The core scaffold can be modified to include:

-

An Affinity Tag (e.g., Biotin): For pull-down experiments to identify protein binding partners.

-

A Reporter Tag (e.g., a Fluorophore): For visualizing the subcellular localization of the molecule's target.

-

A Photo-reactive Group (e.g., Diazirine): For photo-affinity labeling to covalently capture binding partners.[15]

These modifications would likely require derivatizing the amide nitrogen or synthesizing analogs with attachment points on the cyclohexene ring.

Protocol: Synthesis of a Biotinylated Affinity Probe

This protocol assumes the synthesis of an amino-functionalized analog of the parent compound.

-

Amine Functionalization: Synthesize an analog of the parent compound bearing a primary amine (e.g., by reduction of a nitrile or azide derivative).

-

Activation of Biotin: Dissolve Biotin-NHS ester (1.1 eq) in anhydrous DMF.

-

Coupling Reaction: To a solution of the amino-functionalized analog (1.0 eq) in DMF, add the activated biotin solution and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

-

Purification: Purify the resulting biotinylated probe using reverse-phase HPLC to yield the final, highly pure product.

Part 4: Potential in Materials and Polymer Science

The alkene functionality within the cyclohexene ring presents a reactive handle for polymerization. While cyclohexene itself has low ring strain and is generally resistant to Ring-Opening Metathesis Polymerization (ROMP),[18] the double bond can participate in other polymerization reactions. Furthermore, the presence of the amide group can impart desirable properties, such as hydrogen bonding capabilities, to the resulting polymer.[19][20][21]

Proposed Polymerization Strategy

We propose exploring the radical polymerization of 1-methylcyclohex-3-ene-1-carboxamide to produce a novel functional polymer. The amide side chain could lead to materials with unique thermal and mechanical properties.

Caption: Proposed radical polymerization and resulting polymer features.

Protocol: Radical Polymerization

-

Monomer Purification: Purify the monomer by passing it through a column of basic alumina to remove any inhibitors.

-

Reaction Setup: In a Schlenk flask, dissolve the monomer and a radical initiator such as Azobisisobutyronitrile (AIBN) (0.1 mol%) in an anhydrous, degassed solvent like toluene.

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove all dissolved oxygen.

-

Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 60-80 °C for 24 hours.

-

Isolation: Precipitate the polymer by pouring the cooled reaction mixture into a large volume of a non-solvent like cold methanol.

-

Purification and Drying: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Polymer Characterization

The resulting polymer must be thoroughly characterized to understand its properties.[22][23]

Table 2: Key Polymer Characterization Techniques

| Property | Technique | Information Gained |

|---|---|---|

| Molecular Weight | Gel Permeation Chromatography (GPC/SEC) | Number average (Mn), Weight average (Mw), Polydispersity (Đ) |

| Chemical Structure | NMR Spectroscopy (¹H, ¹³C) | Confirmation of polymer structure, Tacticity |

| Thermal Transitions | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), Melting point (Tm) |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature |

| Mechanical Properties | Dynamic Mechanical Analysis (DMA) | Storage modulus, Loss modulus, Tan delta |

Conclusion

1-Methylcyclohex-3-ene-1-carboxamide, while currently absent from the scientific literature, represents a molecule of significant untapped potential. Its constituent parts—a rigid cyclic scaffold and a versatile amide functional group—are hallmarks of successful molecules in both pharmacology and materials science. The research avenues proposed in this guide provide a structured, hypothesis-driven framework for its synthesis and evaluation. Through systematic exploration in medicinal chemistry, its development into chemical probes, and its application as a novel monomer, a wealth of scientific discovery awaits. This molecule is not merely an unstudied compound; it is a launchpad for innovation.

References

-

A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. Organic Letters - ACS Publications. Available at: [Link]

-

Synthesis and pharmacological evaluation of carboxamides. PubMed. Available at: [Link]

-

Polymer Characterization Techniques Explained. ResolveMass. Available at: [Link]

-

Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and its copolymerization with cyclic comonomers. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

-

Design, synthesis and biological application of chemical probes for bio-imaging. RSC Publishing. Available at: [Link]

-

Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]

-

Bio-based monomers for amide-containing sustainable polymers. Chemical Communications (RSC Publishing). Available at: [Link]

-

(PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. Available at: [Link]

-

Special Issue : Chemical Probe Synthesis and Applications in Chemical Biology. MDPI. Available at: [Link]

-

Polymer characterization. Wikipedia. Available at: [Link]

-

Synthesis of some cyclohexene derivatives by Diels-Alder reaction. Iraqi Journal of Science. Available at: [Link]

- WO1998003471A1 - Amide functional monomers and acrylic polymers with amide functionality. Google Patents.

-

High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central. Available at: [Link]

-

Ring-Opening of Cyclohexene via Metathesis by Ruthenium Carbene Complexes. A Computational Study. Organometallics - ACS Publications. Available at: [Link]

-

Chemical probes and drug leads from advances in synthetic planning and methodology. PubMed Central. Available at: [Link]

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC - NIH. Available at: [Link]

-

Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. MDPI. Available at: [Link]

-

Amide-Functionalized Polyolefins and Facile Post-Transformations. ACS Publications. Available at: [Link]

-

Specialty & Novel Polymer Characterization. Malvern Panalytical. Available at: [Link]

-

cyclohexane and its functionally substituted derivatives. CABI Digital Library. Available at: [Link]

-

Diels–Alder reaction. Wikipedia. Available at: [Link]

-

High Throughput Screening: Methods and Protocols. ResearchGate. Available at: [Link]

-

A Review of the Ring-opening Metathesis Polymerization Involving Norbornene or Its Derivatives. Wuhan University of Technology. Available at: [Link]

-

Bio-Based Monomers for Amide-Containing Sustainable Polymers. ResearchGate. Available at: [Link]

-

How to Characterize Supramolecular Polymers: A User Guide. ACS Publications. Available at: [Link]

-

The Diels-Alder Cycloaddition. Chemistry LibreTexts. Available at: [Link]

-

Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers. Available at: [Link]

- US2601075A - Process for preparing substituted cyclohexanes. Google Patents.

-

High-throughput Screening (HTS) for the Antiviral Drug Discovery of Coronavirus. Creative Biostructure. Available at: [Link]

-

Synthesis and biological properties of N63-carboxamides of teicoplanin antibiotics. Structure-activity relationships. PubMed. Available at: [Link]

-

Mono-6-Substituted Cyclodextrins—Synthesis and Applications. PMC - NIH. Available at: [Link]

-

Polyamides. Chemistry LibreTexts. Available at: [Link]

-

Characterizing method for polymers. The Analytical Scientist. Available at: [Link]

-

Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). University of Missouri–St. Louis. Available at: [Link]

-

New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PMC - PubMed Central. Available at: [Link]

-

(PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. Available at: [Link]

-

Fast tandem ring-opening/ring-closing metathesis polymerization from a monomer containing cyclohexene and terminal alkyne. PubMed. Available at: [Link]

-

High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]

-

Chemical Probe Design & Bioconjugate Synthesis. Burley group. Available at: [Link]

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]

-

Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. PubMed Central. Available at: [Link]

-

Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Semantic Scholar. Available at: [Link]

-

High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed. Available at: [Link]

Sources

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Diels-Alder Reaction [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and pharmacological evaluation of carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and biological properties of N63-carboxamides of teicoplanin antibiotics. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis and biological application of chemical probes for bio-imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Bio-based monomers for amide-containing sustainable polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. WO1998003471A1 - Amide functional monomers and acrylic polymers with amide functionality - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. resolvemass.ca [resolvemass.ca]

- 23. Polymer characterization - Wikipedia [en.wikipedia.org]

Methodological & Application

Amidation of 1-Methylcyclohex-3-ene-1-carboxylic Acid: A Comprehensive Guide for Synthetic and Medicinal Chemists

Introduction: The Significance of the 1-Methylcyclohex-3-ene-1-carboxamide Scaffold

The amide bond is a cornerstone of modern medicinal chemistry and drug development, prized for its metabolic stability and ability to form key hydrogen bonding interactions with biological targets. When incorporated into unique carbocyclic frameworks, such as the 1-methylcyclohex-3-ene-1-carboxamide scaffold, a diverse array of pharmacological activities can be accessed. This guide provides a detailed exploration of the synthesis of these valuable compounds, offering both theoretical insights and practical, field-proven protocols for researchers in synthetic and medicinal chemistry.

Derivatives of cyclohexene carboxamides have shown promise in a variety of therapeutic areas, including as antimicrobial, anti-inflammatory, and anticancer agents[1][2]. The specific substitution pattern of 1-methylcyclohex-3-ene-1-carboxylic acid, featuring a tertiary carboxylic acid, presents unique synthetic challenges and opportunities. This document will address these nuances, providing robust methods for the efficient synthesis of a library of amide derivatives.

Chemical Principles and Mechanistic Overview

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. The primary hurdle is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate salt. To overcome this, the carboxylic acid must be "activated" to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine.

Two primary strategies for the amidation of 1-methylcyclohex-3-ene-1-carboxylic acid will be discussed in detail:

-

Activation via an Acyl Chloride: A classic and robust method involving the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine.

-

Peptide Coupling Reagents: The use of modern coupling reagents, such as carbodiimides (e.g., EDC) and uronium salts (e.g., HATU), to facilitate amide bond formation under milder conditions.

Mechanism of Amidation via Acyl Chloride

The acyl chloride route is a two-step process. First, the carboxylic acid is treated with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acyl chloride. This is a highly electrophilic intermediate. In the second step, the acyl chloride is reacted with the desired amine. A base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction.

Mechanism of Amidation with Coupling Reagents

Coupling reagents offer a milder alternative to the acyl chloride method and are particularly useful for sensitive substrates.

-

EDC/HOBt Pathway: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to an inactive N-acylurea. To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form a more stable and less reactive HOBt ester, which is then cleanly converted to the desired amide upon reaction with the amine[3].

-

HATU Pathway: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent. In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form an activated O-acyl(azabenzotriazolyl)uronium salt. This intermediate rapidly reacts with the amine to yield the amide product with high efficiency[4].

Experimental Protocols

Materials and Instrumentation

-

Reagents: 1-Methylcyclohex-3-ene-1-carboxylic acid, thionyl chloride, oxalyl chloride, EDC hydrochloride, HOBt, HATU, various amines, triethylamine, diisopropylethylamine, anhydrous solvents (dichloromethane, dimethylformamide, tetrahydrofuran), hydrochloric acid, sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography.

-

Instrumentation: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, thin-layer chromatography (TLC) supplies, column chromatography setup, NMR spectrometer, mass spectrometer.

Protocol 1: Amidation via the Acyl Chloride Intermediate

This protocol is a robust method suitable for a wide range of amines.

Step 1: Synthesis of 1-Methylcyclohex-3-ene-1-carbonyl chloride

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylcyclohex-3-ene-1-carboxylic acid (1.0 eq).

-

Add an excess of thionyl chloride (2.0-3.0 eq).

-

Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 1-methylcyclohex-3-ene-1-carbonyl chloride is typically used in the next step without further purification.

Step 2: Amidation of the Acyl Chloride

-

Dissolve the crude acyl chloride from the previous step in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.5-2.0 eq) in the same anhydrous solvent.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride solution to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, proceed with the work-up and purification as described in the "Work-up and Purification" section.

Protocol 2: EDC/HOBt-Mediated Amidation

This method is well-suited for a broad range of substrates and offers milder reaction conditions compared to the acyl chloride route.

-

To a round-bottom flask, add 1-methylcyclohex-3-ene-1-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

-

Dissolve the mixture in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

-

If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, proceed with the work-up and purification.

Protocol 3: HATU-Mediated Amidation

HATU is a highly efficient coupling reagent, often providing faster reaction times and higher yields, especially for challenging couplings.

-

In a round-bottom flask, dissolve 1-methylcyclohex-3-ene-1-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, proceed with the work-up and purification.

Work-up and Purification

The choice of work-up and purification will depend on the properties of the resulting amide.

Aqueous Work-up:

-

Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine and basic byproducts, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and acidic byproducts.

-

Wash the organic layer with brine to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

-

Crystallization: If the crude product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method[5].

-

Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the polarity of the product as determined by TLC[6].

Data Presentation

| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (EDC/HOBt) | Protocol 3 (HATU) |

| Carboxylic Acid | 1.0 eq | 1.0 eq | 1.0 eq |

| Amine | 1.0-1.2 eq | 1.1 eq | 1.1 eq |

| Coupling Reagent | Thionyl Chloride (2-3 eq) | EDC·HCl (1.2 eq) | HATU (1.1 eq) |

| Additive | N/A | HOBt (1.2 eq) | N/A |

| Base | Triethylamine (1.5-2.0 eq) | DIPEA (2.0-3.0 eq, if needed) | DIPEA (2.0 eq) |

| Solvent | DCM or THF | DMF or DCM | DMF |

| Temperature | 0 °C to RT | 0 °C to RT | RT |

| Reaction Time | 2-16 h | 12-24 h | 1-4 h |

Visualization of Workflows

Figure 1: Comparative workflow for the amidation of 1-methylcyclohex-3-ene-1-carboxylic acid.

Figure 2: Simplified mechanism of EDC/HOBt-mediated amidation.

Applications in Drug Discovery and Development

The 1-methylcyclohex-3-ene-1-carboxamide scaffold is a valuable building block in the synthesis of novel bioactive molecules. The presence of both hydrophobic (the cyclohexene ring) and hydrogen-bonding (the amide group) moieties allows for diverse interactions with biological targets.

-

Antimicrobial Agents: Cyclohexane and its derivatives have been explored for their potential as antimicrobial agents[7]. The synthesis of a library of amides from 1-methylcyclohex-3-ene-1-carboxylic acid allows for the systematic investigation of structure-activity relationships against various bacterial and fungal strains.

-

Anti-inflammatory and Anticancer Agents: Various carboxamide derivatives have demonstrated potent anti-inflammatory and anticancer activities[1][2]. The cyclohexene core can serve as a rigid scaffold to orient pharmacophoric groups in a defined three-dimensional space, leading to enhanced binding affinity for target proteins such as enzymes and receptors involved in inflammation and cancer signaling pathways.

-

Neurological Disorders: The structural similarity of some cyclohexene derivatives to endogenous signaling molecules suggests their potential in treating neurological disorders. For instance, derivatives of cyclohexene carboxylic acids have been investigated as precursors for opioid receptor ligands[8].